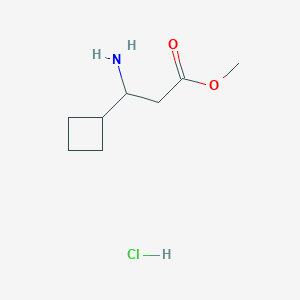
Methyl 3-amino-3-cyclobutylpropanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-3-cyclobutylpropanoate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is used in laboratory chemicals and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.67 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require specific experimental measurements or reliable database information.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Methyl 3-amino-3-cyclobutylpropanoate hydrochloride serves as a precursor in the synthesis of complex chemical structures. For instance, its reactivity with aryl(or aralkyl or alkyl)isothiocyanates leads to the formation of thio-ureas, which upon further reaction and cyclization can produce hydrothiazines. These hydrothiazines are structurally diverse and have applications in developing various pharmacologically active molecules (Cherbuliez et al., 1967). Additionally, it can be utilized in the synthesis of amino acid ester isocyanates, demonstrating its versatility in organic synthesis and its potential in producing isocyanate derivatives for further chemical applications (Tsai et al., 2003).
Biocatalysis and Pharmaceutical Intermediates
The compound also finds application in biocatalysis, where specific microorganisms are employed to produce enantiopure compounds, indicating its significance in the pharmaceutical industry as a precursor for active pharmaceutical ingredients. For example, Methylobacterium species have been utilized for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its role in the synthesis of pharmaceutical intermediates (Li et al., 2013).
Material Science and Analytical Applications
In material science and analytical chemistry, derivatives of this compound are proposed for use in gas chromatography–mass spectrometry, indicating its utility in developing analytical methods for amino acid detection and quantification. Cycloalkylcarbonyl derivatives, formed with amino acid methyl esters, demonstrate specific analytical applications due to their unique fragmentation patterns under electron ionization conditions (Zaikin & Luzhnov, 2002).
Propiedades
IUPAC Name |
methyl 3-amino-3-cyclobutylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7(9)6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSOSINWFMEIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)
![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)

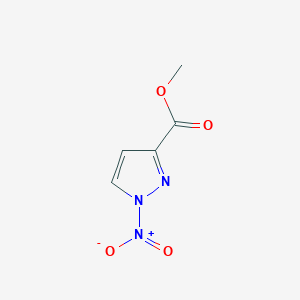


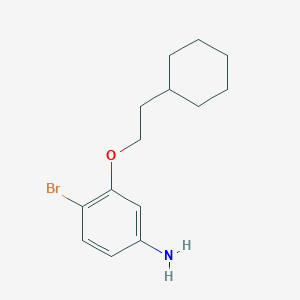
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
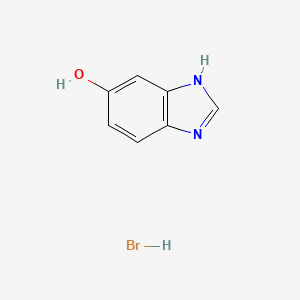
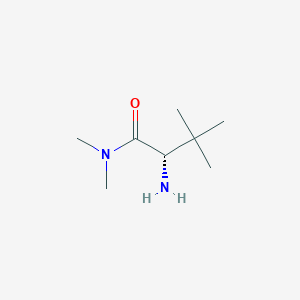

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)